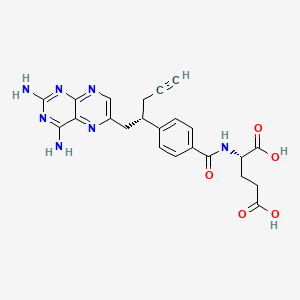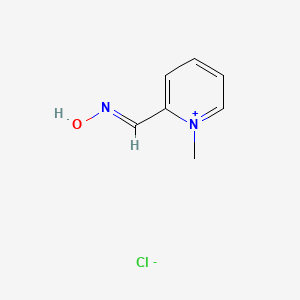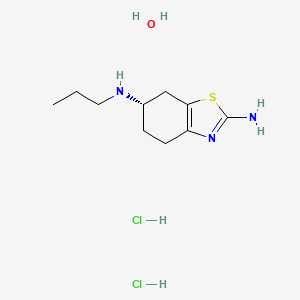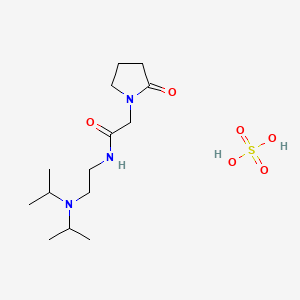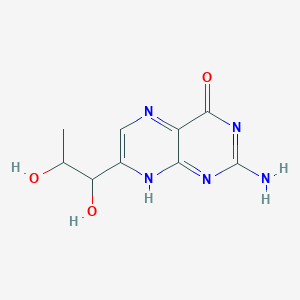
プリマプテリン
概要
説明
科学的研究の応用
7-Biopterin has a wide range of applications in scientific research:
作用機序
7-ビオプテリンは、芳香族アミノ酸ヒドロキシラーゼや一酸化窒素シンターゼなど、いくつかの酵素の補因子として機能します . 分子状酸素と活性酸素中間体を形成することにより、基質のヒドロキシル化を促進します . この中間体は、基質をヒドロキシル化することができ、7-ビオプテリンはNADH依存反応によって生体内において再生されます .
類似の化合物:
テトラヒドロビオプテリン (BH4): 芳香族アミノ酸ヒドロキシラーゼと一酸化窒素シンターゼの必須補因子です.
ジヒドロビオプテリン (BH2): 7-ビオプテリンの酸化型であり、7-ビオプテリンに戻すことができます.
ネオプテリン: 7-ビオプテリンの生合成における前駆体です.
ユニークさ: 7-ビオプテリンは、神経伝達物質と一酸化窒素の合成に関与する複数の酵素の補因子として機能する能力においてユニークです . これらの重要な生化学的経路におけるその役割は、他のプテリン誘導体とは異なります .
生化学分析
Biochemical Properties
Primapterin is involved in the biochemical reactions related to the metabolism of tetrahydrobiopterin. It interacts with several enzymes, including guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These enzymes are crucial for the biosynthesis and regeneration of tetrahydrobiopterin. Primapterin’s interactions with these enzymes are essential for maintaining the balance of neurotransmitter synthesis, particularly dopamine and serotonin .
Cellular Effects
Primapterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of monoamine neurotransmitters in the central nervous system. The presence of primapterin can lead to alterations in the levels of dopamine and serotonin, impacting cell function and signaling pathways . Additionally, primapterin’s role in the metabolism of tetrahydrobiopterin can influence the overall cellular metabolic processes.
Molecular Mechanism
At the molecular level, primapterin exerts its effects through its interactions with enzymes involved in tetrahydrobiopterin metabolism. It binds to these enzymes, influencing their activity and, consequently, the levels of tetrahydrobiopterin. This interaction can lead to enzyme inhibition or activation, affecting the synthesis of neurotransmitters. Changes in gene expression related to these enzymes can also occur due to the presence of primapterin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of primapterin have been observed to change over time. Primapterin’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that primapterin levels can fluctuate, impacting the synthesis of neurotransmitters and other cellular processes. Long-term exposure to primapterin can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of primapterin vary with different dosages in animal models. At lower doses, primapterin can positively influence neurotransmitter synthesis and cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Primapterin is involved in the metabolic pathways related to tetrahydrobiopterin biosynthesis and regeneration. It interacts with enzymes such as guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These interactions are crucial for maintaining the balance of tetrahydrobiopterin levels, which in turn affects the synthesis of neurotransmitters like dopamine and serotonin .
Transport and Distribution
Primapterin is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of primapterin to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of primapterin within cells can influence its activity and function .
Subcellular Localization
Primapterin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of primapterin within these compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical role .
準備方法
合成経路と反応条件: 7-ビオプテリンは、一連の酵素反応によりグアノシン三リン酸から合成することができます。 このプロセスには、GTP シクロヒドロラーゼ I、6-ピルボイルテトラヒドロプテリンシンターゼ、セピアプテリンレダクターゼの3つの主要な酵素が関与しています . 反応条件には、一般的に、これらの酵素が適切に機能するように、特定のpHレベルと温度が含まれます。
工業生産方法: 7-ビオプテリンの工業生産は、多くの場合、微生物発酵プロセスで行われます。 特定の細菌株は、7-ビオプテリンの生合成に必要な酵素を過剰産生するように遺伝子操作されています . 発酵プロセスは、収率と純度を最適化するために最適化されており、その後に抽出と精製工程が行われます。
化学反応の分析
反応の種類: 7-ビオプテリンは、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 分子状酸素の存在下で、7-ビオプテリンはジヒドロビオプテリンとビオプテリンに酸化される可能性があります.
還元: ジヒドロビオプテリンは、ジヒドロプテリジンレダクターゼなどの還元剤を使用して、7-ビオプテリンに戻すことができます.
主要な生成物:
酸化: ジヒドロビオプテリンとビオプテリン.
還元: 7-ビオプテリン.
置換: 置換プテリン.
4. 科学研究への応用
7-ビオプテリンは、科学研究において幅広い応用範囲を持っています:
類似化合物との比較
Tetrahydrobiopterin (BH4): An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Dihydrobiopterin (BH2): An oxidized form of 7-Biopterin that can be reduced back to 7-Biopterin.
Neopterin: A precursor in the biosynthesis of 7-Biopterin.
Uniqueness: 7-Biopterin is unique in its ability to act as a cofactor for multiple enzymes involved in neurotransmitter and nitric oxide synthesis . Its role in these critical biochemical pathways distinguishes it from other pterin derivatives .
特性
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2582-88-9 | |
| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


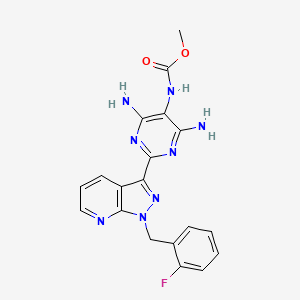

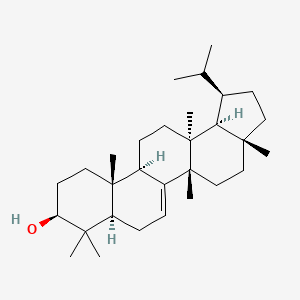

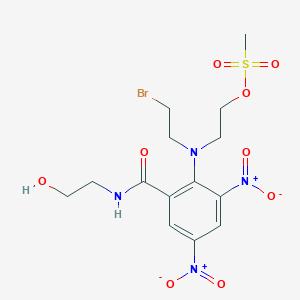
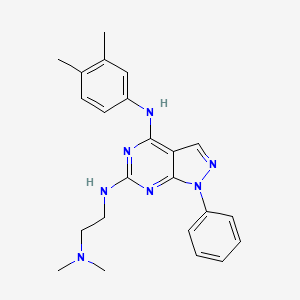
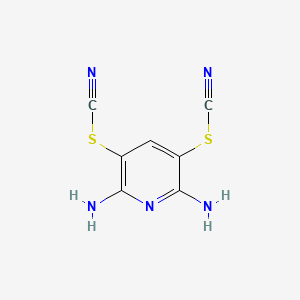

![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)
